5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide is a complex organic compound that features an isoxazole ring, an imidazole ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine hydrochloride with β-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The phenyl groups and other substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups or the imidazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the isoxazole ring.
Substitution: The compound can undergo various substitution reactions, especially electrophilic aromatic substitution on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is particularly known for its biological activity .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The isoxazole ring can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-imidazole: Shares the imidazole ring but lacks the isoxazole ring and additional substituents.
Isoxazole-3-carboxamide: Contains the isoxazole ring but lacks the imidazole ring and phenyl groups.
Uniqueness
What sets 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide apart is its combination of both imidazole and isoxazole rings, along with phenyl groups. This unique structure provides a diverse range of chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(19-16-20(28-25-19)17-8-3-1-4-9-17)24-12-7-14-26-15-13-23-21(26)18-10-5-2-6-11-18/h1-6,8-11,13,15-16H,7,12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDRBZOIMFNUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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